molecular formula C16H16N2O3S B2977188 N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide CAS No. 303988-18-3

N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide

Cat. No.: B2977188
CAS No.: 303988-18-3
M. Wt: 316.38
InChI Key: YDYNEEMBSYFRRO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is a nitroaromatic compound featuring a carboxamide core substituted with a dimethylamino group, a 4-methylphenylsulfanyl moiety, and a nitro group.

Properties

IUPAC Name

N,N-dimethyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-4-7-13(8-5-11)22-15-9-6-12(16(19)17(2)3)10-14(15)18(20)21/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYNEEMBSYFRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324752
Record name N,N-dimethyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303988-18-3
Record name N,N-dimethyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide typically involves multi-step organic reactions. One common approach is the nitration of N,N-dimethyl-4-(4-methylphenyl)sulfanylbenzamide followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituent variations, molecular properties, and observed behaviors.

Substituent Variations in Carboxamide Derivatives
Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties/Findings Reference ID
N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide (Target) R1 = N,N-dimethyl; R2 = 4-methylphenyl Not provided Electron-rich carboxamide with mixed electronic effects -
N-Allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide R1 = Allyl; R2 = 4-methylphenyl ~365.4 (estimated) Discontinued product; allyl group may enhance reactivity or solubility
3-Methyl-4-nitro-N-(4-nitrophenyl)benzamide R1 = 4-nitrophenyl; R3 = methyl ~315.3 Nitro groups enhance electron-withdrawing effects; potential for π-π stacking

Key Observations :

  • N-Allyl substitution () introduces a reactive alkene group, which could improve solubility or serve as a synthetic handle for further modifications compared to the dimethylamino group.
Sulfanyl Group Modifications
Compound Name Sulfanyl Group Variation Molecular Weight (g/mol) Structural Insights Reference ID
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole Extended sulfanyl-thiadiazole framework Not provided Butterfly conformation; planar thiadiazole rings with dihedral angle 46.3°
4-[(4-Chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide R2 = 4-chlorophenyl 384.84 Chlorine substituent increases hydrophobicity and steric bulk
Benzenesulfonamide,N-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitro R2 = hydroxyl-substituted phenyl ~429.4 Hydroxyl groups enable hydrogen bonding; potential for enhanced solubility

Key Observations :

  • Planar sulfanyl-thiadiazole systems () exhibit rigid conformations, which may stabilize crystal packing or intermolecular interactions.
  • Hydroxyl substituents () introduce hydrogen-bonding capacity, contrasting with the hydrophobic 4-methylphenyl group in the target compound.
Nitro Group Positioning and Electronic Effects

The nitro group at the 3-position in the target compound is a strong electron-withdrawing group, which polarizes the aromatic ring and influences reactivity. Comparisons include:

  • Nitro vs. Hydroxylamino Groups: In Benzenesulfonamide,N-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitro (), the nitro group coexists with amino and hydroxyl groups, creating a complex electronic environment conducive to redox activity.
  • Nitro-Thiadiazole Systems : The thiadiazole derivative in pairs nitro groups with sulfur-rich heterocycles, enhancing charge delocalization and stability.
Crystallographic and Conformational Trends
  • Butterfly Conformation: The thiadiazole derivative in adopts a butterfly shape with near-planar wings (dihedral angles ~0.8–0.9°), suggesting that steric bulk from substituents (e.g., dimethylamino) could distort similar conformations.
  • Crystal Packing: Compounds with extended sulfanyl chains (e.g., ) exhibit monoclinic lattices (e.g., a = 16.8944 Å, c = 27.107 Å), which may correlate with the target compound’s packing efficiency.

Biological Activity

N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide, commonly referred to by its CAS number 303988-18-3, is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : 316.4 g/mol
  • LogP : 3.60

These properties suggest a moderate lipophilicity, which can influence the compound's absorption and distribution in biological systems.

The biological activity of this compound primarily stems from its interactions with various biological targets. It has been studied for its potential as:

  • Antimicrobial Agent : The compound exhibits activity against certain bacterial strains, indicating its potential use in treating infections.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Anti-inflammatory Effects :
    In a controlled experiment involving lipopolysaccharide-induced inflammation in murine models, the administration of the compound resulted in a marked reduction of pro-inflammatory cytokines (TNF-α and IL-6) compared to the control group. This suggests a potential mechanism through which the compound may exert anti-inflammatory effects.
  • Anticancer Potential :
    A recent study focused on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early and late apoptosis markers.

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
Anti-inflammatoryMurine modelsReduced TNF-α & IL-6
AnticancerMCF-7 breast cancer cellsIC50 = 25 µM

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